![molecular formula C6H9NO B2983504 2-氮杂双环[2.2.1]庚烷-3-酮 CAS No. 24647-29-8](/img/structure/B2983504.png)

2-氮杂双环[2.2.1]庚烷-3-酮

描述

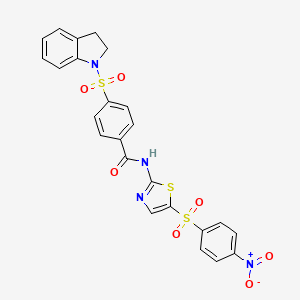

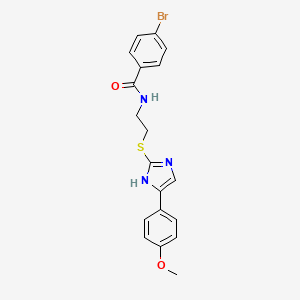

2-Azabicyclo[2.2.1]heptan-3-one is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is also referred to as vince lactam . It is a versatile intermediate in the synthesis of carbocyclic nucleosides .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]heptan-3-one can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.2.1]heptan-3-one is 1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) .Chemical Reactions Analysis

The nitrogen atom of the amide group in 2-Azabicyclo[2.2.1]heptan-3-one plays a crucial role in determining the stereochemistry of products isolated after the formation of an incipient carbocation at C-6 .Physical And Chemical Properties Analysis

2-Azabicyclo[2.2.1]heptan-3-one has a melting point of 69-74℃, a boiling point of 290℃, and a density of 1.137 . Its physical form is liquid .科学研究应用

药物发现的高级构建模块

2-氮杂双环[2.2.1]庚烷-3-酮衍生物可以用作药物发现中的高级构建模块。例如,Denisenko 等人(2017 年)的一项研究开发了一种快速合成方法,用于 3-氮杂双环[3.2.0]庚烷,这在该背景下很有价值,使用苯甲醛和烯丙胺等常见化学物质通过光化学环化(Denisenko 等人,2017 年)。类似地,Druzhenko 等人(2018 年)实现了 2-氮杂双环[3.2.0]庚烷的合成,表明其在药物开发中的潜力(Druzhenko 等人,2018 年)。

主链受限类似物的合成

Garsi 等人(2022 年)传达了一种通用的合成方法,用于二取代的 2-氧杂-5-氮杂双环[2.2.1]庚烷,这导致了某些 FDA 批准药物的主链受限类似物的产生(Garsi 等人,2022 年)。

新合成中的关键中间体

该化合物已被用作各种新合成中的关键中间体。Malpass 和 White(2004 年)使用 7-取代的 2-氮杂双环[2.2.1]庚烷作为合成表皮丁类似物的中间体(Malpass 和 White,2004 年)。Moreno‐Vargas 和 Vogel(2003 年)在氨基自由基的区域选择性重排中使用 2-氮杂双环[2.2.1]庚烷,导致首次合成 2,8-二氮杂双环[3.2.1]辛-2-烯(Moreno‐Vargas 和 Vogel,2003 年)。

结构表征和应用

Britvin 和 Rumyantsev(2017 年)对表皮丁中发现的 7-氮杂双环[2.2.1]庚烷核团进行了结构表征,作为其盐酸盐,为进一步的应用提供了基础知识(Britvin 和 Rumyantsev,2017 年)。

对映选择性合成

2-氮杂双环[2.2.1]庚烷的对映选择性合成是由蔡等人(2022 年)开发的,利用手性磷酸催化的内消旋环氧化物的开环。这种方法产生了高对映选择性,并促进了进一步的衍生化(蔡等人,2022 年)。

酶促应用

Assaf 等人(2014 年)鉴定了对 2-氮杂双环[2.2.1]庚烷-3-酮衍生物具有水解活性的酶,为合成对映纯碳环核苷类似物提供了基础(Assaf 等人,2014 年)。

作用机制

Target of Action

The primary targets of 2-Azabicyclo[22It’s known that this compound is a precursor to the enantiomers of the carbocyclic nucleoside carbovir , which is a potent inhibitor of HIV-1 .

Mode of Action

The exact mode of action of 2-Azabicyclo[22The nitrogen atom of the amide group in its derivatives is known to play a crucial role in determining the stereochemistry of products isolated after the formation of an incipient carbocation .

Biochemical Pathways

The compound is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[22As a precursor to carbovir, it may share some pharmacokinetic properties with this compound .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[22Its derivative, carbovir, has been demonstrated to be a potent inhibitor of hiv-1 .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[22The synthesis of this compound via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes suggests that the reaction conditions could potentially influence its synthesis and subsequent actions.

安全和危害

2-Azabicyclo[2.2.1]heptan-3-one is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

生化分析

Biochemical Properties

It is known that this compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .

Molecular Mechanism

It is known that the nitrogen atom plays a crucial role in determining the stereochemistry of products isolated after the formation of an incipient carbocation at C-6 .

属性

IUPAC Name |

2-azabicyclo[2.2.1]heptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVLZOWDXYXITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-29-8 | |

| Record name | 2-azabicyclo[2.2.1]heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 2-Azabicyclo[2.2.1]heptan-3-one derivatives valuable in synthetic chemistry?

A: These compounds serve as versatile chiral auxiliaries in asymmetric synthesis. [, ] They can effectively induce stereoselectivity in various reactions, such as alkylations, acylations, and ynamide reactions, leading to the formation of enantiomerically enriched products. []

Q2: How does the nitrogen atom in 2-Azabicyclo[2.2.1]heptan-3-one derivatives influence reaction stereochemistry?

A: Studies demonstrate that the nitrogen atom in the amide group plays a crucial role in directing the stereochemical outcome of reactions involving these compounds. [, ] For instance, when an incipient carbocation forms at the C-6 position, the nitrogen atom influences the stereochemistry of the resulting products. [, ] This is evident in reactions like the Mitsunobu reaction and reactions with diethylaminosulfur trifluoride. [, ]

Q3: Can you provide examples of specific applications of 2-Azabicyclo[2.2.1]heptan-3-one derivatives in organic synthesis?

A: * Carbocyclic Nucleoside Synthesis: These derivatives have been employed as key intermediates in the stereospecific synthesis of carbocyclic nucleosides, essential structural analogs of natural nucleosides with potential antiviral and anticancer activity. [, ] This synthesis involves a sodium borohydride-mediated carbon-nitrogen bond cleavage step. [, ]* Aldol Reactions: Certain derivatives, like 4,5,5-Trimethyl-2-azabicyclo[2.2.1]heptan-3-one, have proven useful as chiral auxiliaries in aldol reactions. [] Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Q4: Are there enzymatic methods for resolving racemic mixtures of 2-Azabicyclo[2.2.1]heptan-3-one derivatives?

A: Yes, researchers have identified enantiocomplementary lactamases capable of hydrolyzing Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) and its saturated analog, 2-azabicyclo[2.2.1]heptan-3-one. [] Enzymes like non-heme chloroperoxidase (CPO-T) and cyclic imide hydrolase (CIH) display enantiocomplementary activities, enabling the kinetic resolution of these compounds to obtain enantiopure forms. []

Q5: What is the significance of studying the biohydroxylation of 2-Azabicyclo[2.2.1]heptan-3-one derivatives?

A: Biohydroxylation, the introduction of a hydroxyl group into an organic compound by an enzyme, offers a potentially regio- and stereoselective route to synthesize monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones. [, ] This approach provides an alternative to chemical synthesis methods, such as oxymercuration/demercuration. [, ]

Q6: Are there structural studies available on 2-Azabicyclo[2.2.1]heptan-3-one derivatives?

A: Yes, X-ray crystallography has been used to elucidate the three-dimensional structures of these compounds. [] For example, the crystal structure of 2-benzyl-6-exo-[2,3-dimethyl-4-(2,6-diiodo-4-methylphenoxy)phenoxy]-2-azabicyclo[2.2.1]heptan-3-one has been determined, revealing details about bond lengths, bond angles, and the overall conformation of the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)

![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)

![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)

![ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2983433.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2983435.png)

![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)